2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide
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Overview
Description
2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antiallergic, spasmolytic, and antihistaminic activity , suggesting potential targets could be histamine receptors or other proteins involved in allergic responses and muscle contraction.
Mode of Action
Given its reported antiallergic, spasmolytic, and antihistaminic activity , it may interact with its targets to inhibit the release of histamine or other inflammatory mediators, relax smooth muscle, or block histamine receptors, thereby mitigating allergic reactions and muscle spasms.
Biochemical Pathways
Based on its reported activities , it may influence pathways related to allergic responses, histamine signaling, and muscle contraction.
Result of Action
Given its reported antiallergic, spasmolytic, and antihistaminic activities , it may reduce inflammation, relax smooth muscles, and mitigate allergic reactions at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide typically involves multiple steps. One common synthetic route starts with the reaction of diphenylmethylpiperazine with an appropriate amide precursor under controlled conditions. The reaction is often carried out in the presence of a proton acceptor in an inert solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide may be employed in studies related to receptor binding and enzyme inhibition. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with specific receptors in the body makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Piperazine derivatives
Diphenylmethylpiperazine analogs
Other amide-containing compounds
Uniqueness: 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide stands out due to its unique structural features and potential applications. Its ability to interact with specific biological targets and its versatility in chemical synthesis make it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O/c35-30(34(28-17-9-3-10-18-28)29-19-11-4-12-20-29)25-32-21-23-33(24-22-32)31(26-13-5-1-6-14-26)27-15-7-2-8-16-27/h1-20,31H,21-25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYWQVYZYCACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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